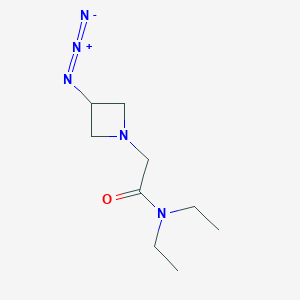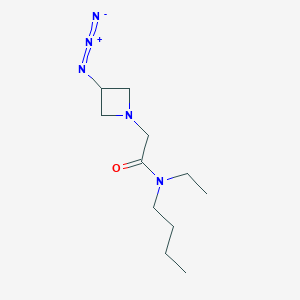
2-(3-azidoazetidin-1-yl)-N,N-diethylacetamide
Overview
Description
The compound “2-(3-azidoazetidin-1-yl)-N,N-diethylacetamide” is likely to be a derivative of azetidine, which is a four-membered ring with nitrogen as one of the members. The presence of an azido group (-N3) and an acetamide group (-C(O)NH2) suggest that this compound could have potential applications in various fields, including pharmaceuticals, materials, and biochemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a multi-step process involving the formation of the azetidine ring, introduction of the azido group, and finally the attachment of the acetamide group .Scientific Research Applications
Synthetic Chemistry and Drug Development
Synthetic Approaches to Biologically Active Compounds : Research highlights synthetic procedures to access 2-guanidinobenzazoles, illustrating the importance of compounds with guanidine moieties for developing potential therapeutic agents with diverse biological activities. These synthetic approaches provide insights into modifying biological activity through chemical modifications, relevant for compounds like 2-(3-azidoazetidin-1-yl)-N,N-diethylacetamide (M. Rosales-Hernández et al., 2022).
Monocyclic Beta-Lactams in Therapeutics : A review covering the development of monocyclic beta-lactams over the last decade highlights their expanding role beyond antibacterial activity to include neuroprotective, anti-inflammatory, anti-cancer, anticoagulant, and antihyperlipidemic effects. This reflects the broad therapeutic potential of beta-lactam derivatives, suggesting avenues for the application of compounds like this compound in various therapeutic areas (Katarina Grabrijan et al., 2020).
Drug Delivery Approaches : Research on enhancing the performance of β-lactam antibiotics against drug-resistant bacteria through drug delivery approaches underscores the significance of structural modifications and delivery strategies. This research might offer insights into optimizing the efficacy of compounds like this compound through advanced delivery mechanisms (Sampath C Abeylath & E. Turos, 2008).
Chemical Modifications for Biological Activity : Studies on metathesis reactions in the synthesis of functionalized β-amino acid derivatives, including cyclic β-amino acids and azetidinones, demonstrate the utility of chemical modifications in drug research. This indicates potential pathways for the modification of this compound to enhance its biological activity or develop new drugs (L. Kiss et al., 2018).
Properties
IUPAC Name |
2-(3-azidoazetidin-1-yl)-N,N-diethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5O/c1-3-14(4-2)9(15)7-13-5-8(6-13)11-12-10/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQBACJACRPVPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1CC(C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















